REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O-:5])=[O:4].[Li+].[C:7]([O-:15])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Li+]>CN(C=O)C>[C:7]([O:15][CH2:2][C:3]([OH:5])=[O:4])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3|
|
Name
|
lithium chloroacetate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Li+]
|
Name
|
lithium benzoate
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This was heated on an oil bath to 110°-120° C.
|
Type
|
WAIT
|
Details
|
(The solution at first was clear, but after 2-3 hrs
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |